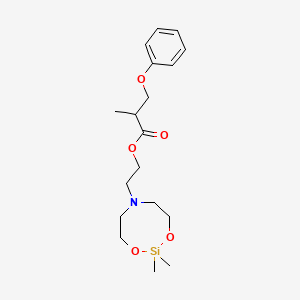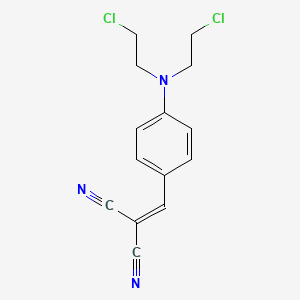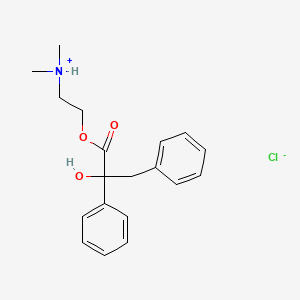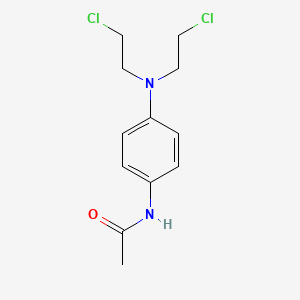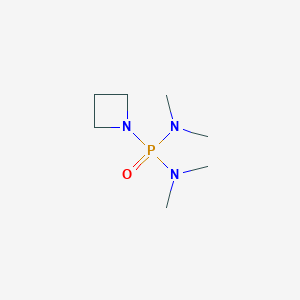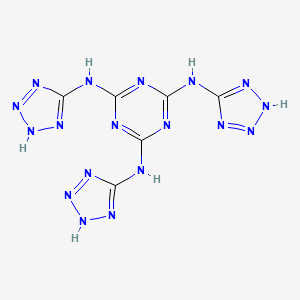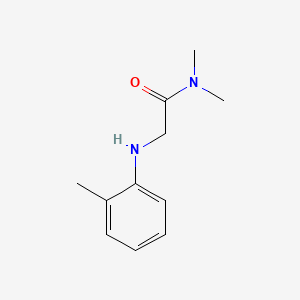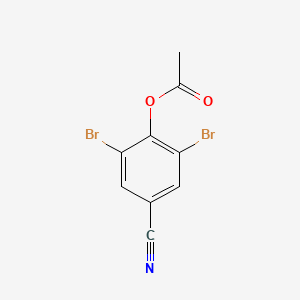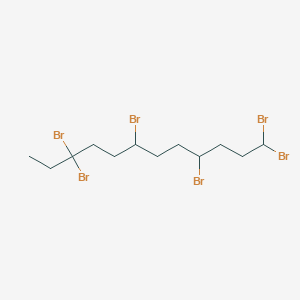
1,1,4,7,10,10-Hexabromododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexabromododecane is a brominated flame retardant widely used in various industrial applications. It is known for its effectiveness in reducing the flammability of materials, making it a valuable component in the production of plastics, textiles, and electronic equipment. Hexabromododecane is characterized by its high bromine content, which contributes to its flame-retardant properties .
Preparation Methods
Hexabromododecane can be synthesized through several methods. One common synthetic route involves the bromination of dodecane. This process typically uses bromine as the brominating agent and is carried out under controlled conditions to ensure the desired level of bromination. The reaction is usually conducted in the presence of a solvent such as ethanol, which helps to dissolve the reactants and facilitate the reaction .
In industrial production, hexabromododecane is often produced by mixing ethanol with 1,5,9-cyclododecatriene and then adding bromine to the mixture. This method allows for the efficient production of hexabromododecane with high purity and yield. The resulting product is then recovered in the form of crystals or particles, which can be further processed for various applications .
Chemical Reactions Analysis
Hexabromododecane undergoes several types of chemical reactions, including substitution and addition reactions. One notable reaction is the free-radical addition of hydrogen bromide to alkenes, which leads to the formation of brominated derivatives. This reaction is typically carried out under conditions that favor anti-Markovnikov addition, resulting in the desired brominated product .
Common reagents used in these reactions include hydrogen bromide and sulfuric acid, which facilitate the bromination process. The major products formed from these reactions are brominated alkanes, which can be further utilized in various industrial applications .
Scientific Research Applications
Hexabromododecane has a wide range of scientific research applications. In chemistry, it is used as a flame retardant additive in the production of polystyrene foams, which are commonly used for thermal insulation in buildings and other constructions . In biology and medicine, hexabromododecane is studied for its potential effects on human health and the environment. Research has shown that it can bioaccumulate and biomagnify in the food chain, leading to potential health concerns .
In industry, hexabromododecane is used in the manufacturing of textiles, electronic equipment, and automotive components. Its flame-retardant properties make it an essential component in ensuring the safety and durability of these products .
Mechanism of Action
The mechanism of action of hexabromododecane involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to high temperatures, which then react with free radicals produced during combustion. This reaction helps to inhibit the propagation of the flame, effectively reducing the flammability of the material .
Comparison with Similar Compounds
Hexabromododecane is often compared to other brominated flame retardants, such as tetrabromobisphenol A and decabromodiphenyl ether. While all these compounds share similar flame-retardant properties, hexabromododecane is unique in its high bromine content and its ability to provide effective flame retardancy at lower concentrations .
Similar compounds include:
- Tetrabromobisphenol A
- Decabromodiphenyl ether
- 1-Bromododecane
These compounds are also used in various industrial applications, but hexabromododecane stands out due to its superior flame-retardant properties and lower environmental impact.
Properties
CAS No. |
26447-49-4 |
|---|---|
Molecular Formula |
C12H20Br6 |
Molecular Weight |
643.7 g/mol |
IUPAC Name |
1,1,4,7,10,10-hexabromododecane |
InChI |
InChI=1S/C12H20Br6/c1-2-12(17,18)8-7-10(14)4-3-9(13)5-6-11(15)16/h9-11H,2-8H2,1H3 |
InChI Key |
DQYHBUIHXMLXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(CCC(CCC(Br)Br)Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


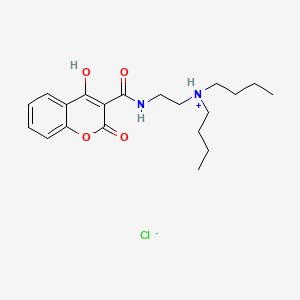
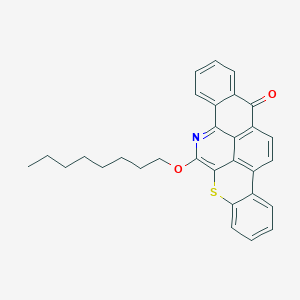
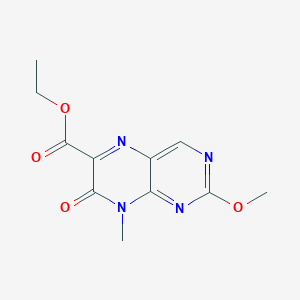

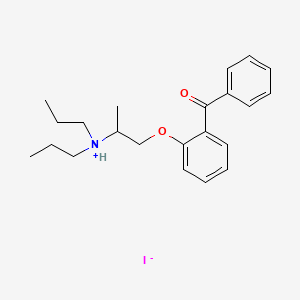
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
